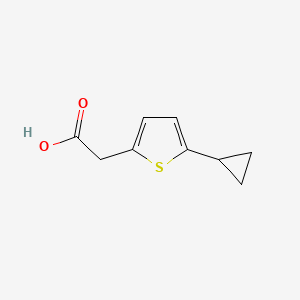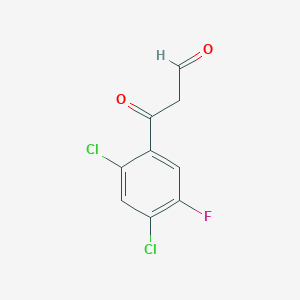
3-(2,4-Dichloro-5-fluorophenyl)-3-oxopropanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,4-Dichloro-5-fluorophenyl)-3-oxopropanal is an organic compound characterized by the presence of dichloro and fluorophenyl groups attached to an oxopropanal moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dichloro-5-fluorophenyl)-3-oxopropanal typically involves the reaction of 2,4-dichloro-5-fluoroacetophenone with appropriate reagents under controlled conditions. One common method involves the Claisen-Schmidt condensation reaction, where 2,4-dichloro-5-fluoroacetophenone is condensed with an aldehyde in the presence of a base to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(2,4-Dichloro-5-fluorophenyl)-3-oxopropanal can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxopropanal group to an alcohol.
Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 3-(2,4-dichloro-5-fluorophenyl)propanoic acid.
Reduction: Formation of 3-(2,4-dichloro-5-fluorophenyl)-3-hydroxypropanal.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(2,4-Dichloro-5-fluorophenyl)-3-oxopropanal has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its role in the development of new pharmaceuticals with potential therapeutic effects.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-(2,4-Dichloro-5-fluorophenyl)-3-oxopropanal involves its interaction with specific molecular targets and pathways. The compound can inhibit bacterial growth by interfering with essential enzymes and cellular processes. The dichloro and fluorophenyl groups enhance its binding affinity to target proteins, leading to effective inhibition of microbial activity .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichloro-5-fluoroacetophenone: A precursor in the synthesis of 3-(2,4-Dichloro-5-fluorophenyl)-3-oxopropanal.
3-(2,4-Dichloro-5-fluorophenyl)-3-oxopropanenitrile: A structurally similar compound with a nitrile group instead of an aldehyde group.
2,4-Dichloro-5-fluorophenyl substituted arylidenetriazolothiazolidinones: Compounds with similar phenyl substitutions but different core structures.
Uniqueness
This compound is unique due to its specific combination of dichloro and fluorophenyl groups attached to an oxopropanal moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C9H5Cl2FO2 |
|---|---|
Peso molecular |
235.04 g/mol |
Nombre IUPAC |
3-(2,4-dichloro-5-fluorophenyl)-3-oxopropanal |
InChI |
InChI=1S/C9H5Cl2FO2/c10-6-4-7(11)8(12)3-5(6)9(14)1-2-13/h2-4H,1H2 |
Clave InChI |
WCLKOEQGMVQOPM-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1F)Cl)Cl)C(=O)CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine oxalate](/img/structure/B13078432.png)

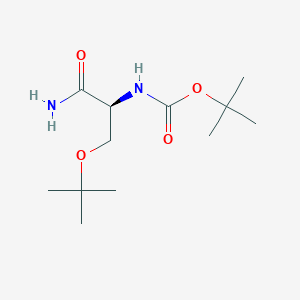
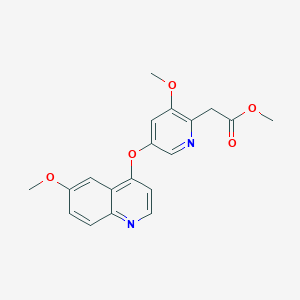
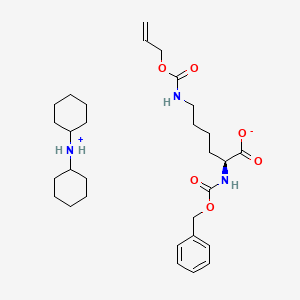
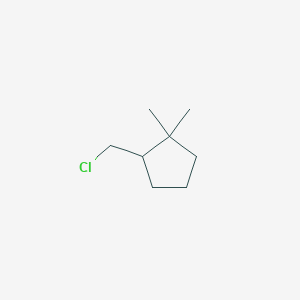
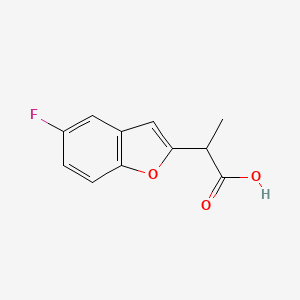
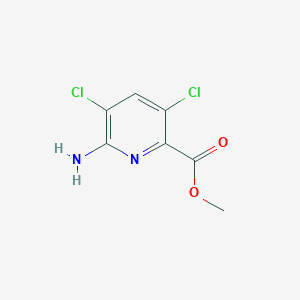
![1-chloro-2-[(Z)-2-(4-fluorophenyl)prop-1-enyl]benzene](/img/structure/B13078476.png)
![2-ethyl-5,6-dimethyl-1H-imidazo[4,5-b]pyrazine](/img/structure/B13078478.png)
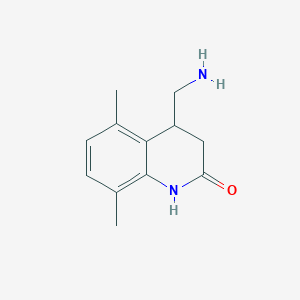
![3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13078483.png)

